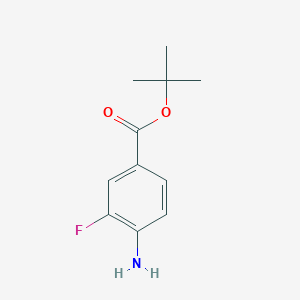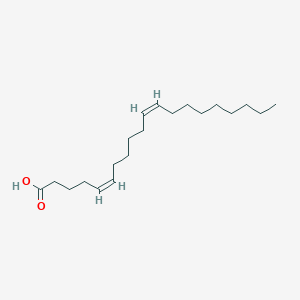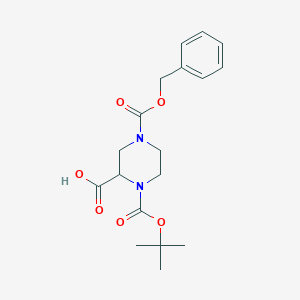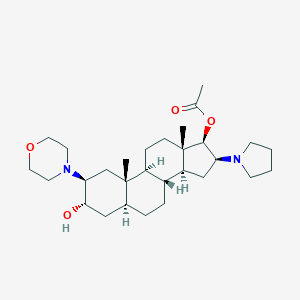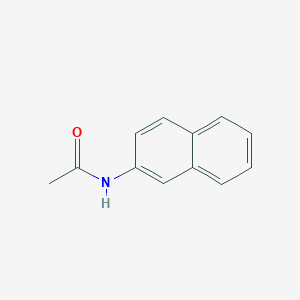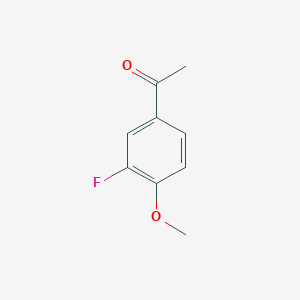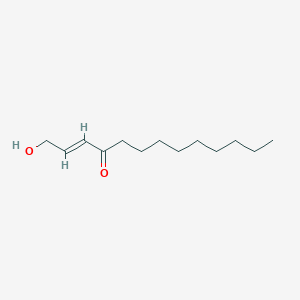
1-Hydroxy-2-tridecen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-2-tridecen-4-one is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 1-HTD or tridecenolide and is a member of the lactone family. 1-HTD has a distinct odor and is commonly found in the scent glands of insects, such as ants and bees. In recent years, researchers have been exploring the potential uses of 1-HTD in various scientific fields, including chemical synthesis, biology, and medicine.
作用机制
The mechanism of action of 1-HTD is not fully understood, but it is believed to interact with specific receptors in cells, leading to various biological effects. In cancer cells, 1-HTD has been shown to induce apoptosis by activating the caspase pathway. In insects, 1-HTD acts as a pheromone, attracting or repelling other insects.
生化和生理效应
1-HTD has been shown to have various biochemical and physiological effects. In insects, 1-HTD acts as a pheromone, attracting or repelling other insects. In humans, 1-HTD has been shown to have antimicrobial properties and has been used as a natural insecticide. In cancer cells, 1-HTD has been shown to induce apoptosis by activating the caspase pathway.
实验室实验的优点和局限性
The advantages of using 1-HTD in lab experiments include its high purity, easy synthesis, and unique properties. However, the limitations include its high cost and limited availability.
未来方向
1-HTD has a vast potential for future research. Some possible future directions include exploring its use as a natural insecticide, studying its potential use in cancer treatment, and investigating its use as a precursor for the synthesis of other compounds. Additionally, further research is needed to fully understand the mechanism of action of 1-HTD and to identify any potential side effects.
合成方法
The synthesis of 1-HTD can be achieved through several methods, including chemical synthesis and natural extraction. The chemical synthesis of 1-HTD involves the reaction of 1-tridecene with ozone and hydrogen peroxide to produce 1-hydroxy-2-tridecen-4-one. Natural extraction of 1-HTD is achieved by isolating the compound from the scent glands of insects. This method is often preferred as it produces a higher yield of pure 1-HTD.
科学研究应用
1-HTD has been extensively studied for its potential applications in various scientific fields. In chemistry, 1-HTD has been used as a precursor for the synthesis of other compounds, such as tridecenol and tridecane. In biology, 1-HTD has been shown to have antimicrobial properties and has been used as a natural insecticide. In medicine, 1-HTD has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
属性
CAS 编号 |
142450-04-2 |
|---|---|
产品名称 |
1-Hydroxy-2-tridecen-4-one |
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC 名称 |
(E)-1-hydroxytridec-2-en-4-one |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-10-13(15)11-9-12-14/h9,11,14H,2-8,10,12H2,1H3/b11-9+ |
InChI 键 |
SBHNMBMWZBAJON-UHFFFAOYSA-N |
手性 SMILES |
CCCCCCCCCC(=O)/C=C/CO |
SMILES |
CCCCCCCCCC(=O)C=CCO |
规范 SMILES |
CCCCCCCCCC(=O)C=CCO |
同义词 |
1-Hydroxy-2-tridecen-4-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



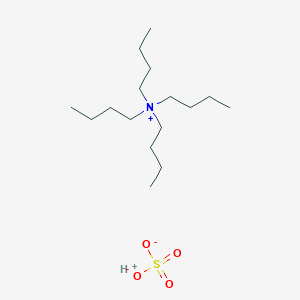
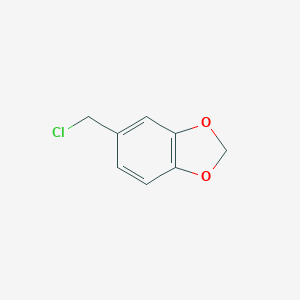

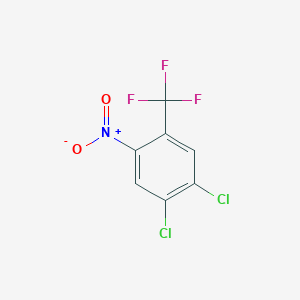
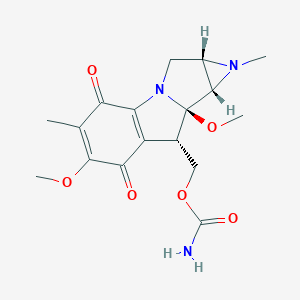
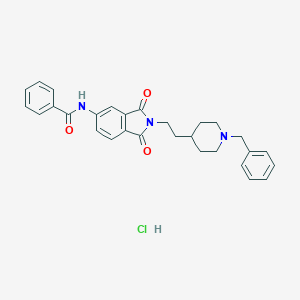
![7-Oxo-7h-Benzimidazo[2,1-A]benz[de]isoquinoline-3-Carboxylic Acid](/img/structure/B120004.png)
![(2R,3R,4S,5R)-2-[2-(15N)Azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B120007.png)
